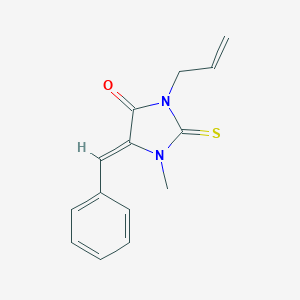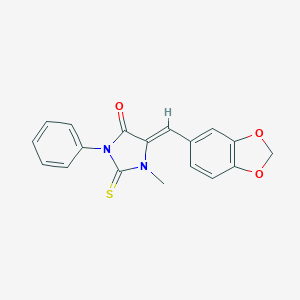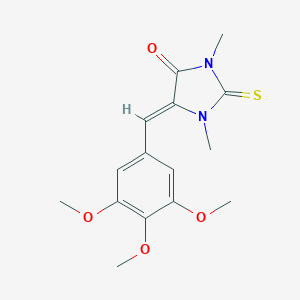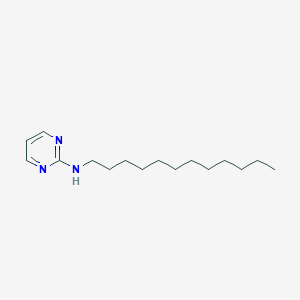![molecular formula C19H11Cl3N4O3S B303548 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303548.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTTS and has been synthesized using different methods. In
Mechanism of Action
DTTS exerts its biological activity by inhibiting the activity of specific enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. DTTS has also been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Additionally, DTTS has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
DTTS has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. DTTS has also been found to inhibit the activity of acetylcholinesterase, leading to the death of insects. Additionally, DTTS has been found to exhibit fluorescent properties, making it useful in the development of new fluorescent probes for the detection of metal ions.
Advantages and Limitations for Lab Experiments
DTTS has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. Additionally, DTTS has been found to exhibit high selectivity and potency, making it useful in the development of new drugs and pesticides. However, DTTS has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, DTTS has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of DTTS. One potential direction is the development of new drugs that target specific enzymes that are involved in the growth and proliferation of cancer cells. Another potential direction is the development of new pesticides that target specific enzymes that are involved in the nervous system of insects. Additionally, DTTS could be used in the development of new fluorescent probes for the detection of metal ions in biological samples. Finally, further research could be conducted to explore the potential applications of DTTS in other fields of scientific research.
Synthesis Methods
DTTS can be synthesized using various methods, including condensation reaction and nucleophilic substitution. One of the most common methods used to synthesize DTTS is the condensation reaction between 2,4,5-trichlorophenylacetic acid and 5,6-diamino-2-furyl-1,2,4-triazine in the presence of thionyl chloride and triethylamine. The product is then treated with sodium sulfide to obtain DTTS. Other methods include the reaction between 5,6-diamino-2-furyl-1,2,4-triazine and 2,4,5-trichlorophenyl isothiocyanate in the presence of triethylamine.
Scientific Research Applications
DTTS has shown potential applications in various fields of scientific research. It has been used in the development of new drugs due to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DTTS has also been used in the development of new pesticides due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. Additionally, DTTS has been used in the development of new fluorescent probes for the detection of metal ions.
properties
Product Name |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide |
|---|---|
Molecular Formula |
C19H11Cl3N4O3S |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H11Cl3N4O3S/c20-10-7-12(22)13(8-11(10)21)23-16(27)9-30-19-24-17(14-3-1-5-28-14)18(25-26-19)15-4-2-6-29-15/h1-8H,9H2,(H,23,27) |
InChI Key |
KTUPHGWIMOERIH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)